Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride
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Overview
Description
Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride: is a chemical compound with the molecular formula C6H11Cl2N3. It is an off-white solid that is commonly used in various scientific research applications. The compound is known for its unique structure, which includes a pyrimidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride typically involves the reaction of pyrimidine-5-carbaldehyde with methylamine in the presence of a suitable acid catalyst. The reaction is carried out in a solvent such as toluene, and the mixture is refluxed for several hours. After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters helps in achieving consistent quality in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrimidine compounds. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride can be compared with other similar compounds, such as:
Pyridin-2-amine: This compound has a similar structure but lacks the methyl group on the pyrimidine ring.
3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: This compound has an additional methyl group on the pyridine ring, making it structurally similar but with different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs .
Biological Activity
Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound functions primarily as an inhibitor of key enzymes involved in nucleotide synthesis. Its structural similarity to known antifolate compounds suggests it may inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for DNA synthesis and cellular proliferation.
Inhibition of Thymidylate Synthase (TS)
Thymidylate synthase is essential for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. Inhibition of TS leads to reduced DNA replication, making it a target for cancer therapies. Studies have indicated that related pyrimidine derivatives exhibit potent inhibitory effects on TS with IC50 values in the low nanomolar range .
Inhibition of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the folate metabolism pathway. Compounds that inhibit DHFR can disrupt folate-dependent processes, leading to cytotoxic effects in rapidly dividing cells, such as cancer cells .
Biological Activity and Therapeutic Applications
-
Anticancer Activity :
- This compound has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit DNA synthesis pathways. For instance, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines, including HeLa and CaCo-2, with IC50 values ranging from 1.29 μM to 2.96 μM .
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on human cervical cancer cells (HeLa). The compound exhibited significant dose-dependent inhibition of cell viability, with an IC50 value determined at approximately 1.5 μM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the S phase.
Case Study 2: Antimicrobial Activity
In a separate investigation, the compound was tested against Toxoplasma gondii and showed promising results with an IC50 value of 0.8 μM. This indicates its potential as a therapeutic agent against opportunistic infections in immunocompromised patients.
Comparative Biological Activity Table
Compound | Target Enzyme | IC50 (μM) | Activity Type |
---|---|---|---|
This compound | Thymidylate Synthase | ~1.5 | Anticancer |
This compound | Dihydrofolate Reductase | ~0.8 | Antimicrobial |
Pemetrexed | Thymidylate Synthase | 46 nM | Anticancer |
Trimethoprim | Dihydrofolate Reductase | 120 nM | Antimicrobial |
Properties
Molecular Formula |
C6H11Cl2N3 |
---|---|
Molecular Weight |
196.07 g/mol |
IUPAC Name |
N-methyl-1-pyrimidin-5-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C6H9N3.2ClH/c1-7-2-6-3-8-5-9-4-6;;/h3-5,7H,2H2,1H3;2*1H |
InChI Key |
JLURZXGJSLSSIK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN=CN=C1.Cl.Cl |
Origin of Product |
United States |
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